3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine
Description
3-Methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group and a methylamine moiety. Such compounds are often explored for their interactions with biological targets, including kinases, receptors, and enzymes, due to their nitrogen-rich aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-methoxy-N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-22(16-17(25-3)19-7-6-18-16)11-13-4-8-23(9-5-13)14-10-15(24-2)21-12-20-14/h6-7,10,12-13H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBENPZMLRMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=CC(=NC=N2)OC)C3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine” is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily. It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system.
Mode of Action
The compound acts as a potent and selective ALK inhibitor. It binds to the ATP-binding site of ALK, inhibiting the phosphorylation and activation of the ALK pathway. This results in the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells.
Biochemical Pathways
The compound affects the ALK signaling pathway. ALK is involved in several cellular processes, including cell proliferation, differentiation, and survival. By inhibiting ALK, the compound disrupts these processes, leading to the death of cancer cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a complex structure, which suggests that it may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Comparison with Similar Compounds
Preparation Methods
Preparation of 1-(6-Methoxypyrimidin-4-yl)Piperidin-4-ylmethanol
Step 1: Nucleophilic Aromatic Substitution
4-Chloro-6-methoxypyrimidine reacts with piperidin-4-ylmethanol in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via displacement of the chloride by the piperidine nitrogen.
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-6-methoxypyrimidine | DMF | 80 | 24 | 72–78 |
Step 2: Protection of the Hydroxyl Group
The primary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane (DCM) to prevent side reactions during subsequent steps.
N-Methylation of the Piperidine Nitrogen
Step 3: Reductive Amination
The piperidine nitrogen is methylated using formaldehyde and sodium cyanoborohydride in methanol at room temperature. This step introduces the N-methyl group selectively.
Optimization Data
| Equiv. Formaldehyde | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.2 | NaBHCN | 85 | 98 |
Synthesis of the Pyrazin-2-Amine Derivative
Construction of the 3-Methoxypyrazine Core
Step 4: Condensation Reaction
2-Amino-3-methoxypyrazine is synthesized via a Gould-Jacobs reaction, cyclizing ethyl acetoacetate with hydrazine hydrate under acidic conditions.
Reaction Parameters
| Starting Material | Cyclization Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Hydrazine hydrate | 120 | 65 |
N-Methylation of the Pyrazin-2-Amine
Step 5: Alkylation with Methyl Iodide
The pyrazin-2-amine is treated with methyl iodide and potassium carbonate in acetonitrile at 60°C to afford N-methylpyrazin-2-amine.
Side Reaction Mitigation
-
Use of 1.1 equiv. methyl iodide minimizes over-alkylation.
-
Purification via silica gel chromatography (hexane/ethyl acetate = 3:1) yields 89% pure product.
Coupling of the Two Intermediates
Reductive Amination Strategy
Step 6: Condensation and Reduction
The piperidine methanol intermediate (after deprotection) is oxidized to the corresponding aldehyde using Dess-Martin periodinane. The aldehyde is then coupled with N-methylpyrazin-2-amine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)) in dichloroethane.
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | 1,2-Dichloroethane | Maximizes imine formation |
| Reducing Agent | NaBH(OAc) | 92% yield |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO, gradient elution from 5% to 20% methanol in DCM) to remove unreacted starting materials and byproducts.
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrimidine-H), 7.95 (d, J = 2.8 Hz, 1H, pyrazine-H), 4.15–4.10 (m, 2H, piperidine-CH), 3.89 (s, 3H, OCH), 3.45 (s, 3H, NCH).
-
HRMS : m/z calculated for CHNO [M+H]: 381.2045; found: 381.2048.
Scale-Up Considerations and Yield Optimization
Pilot-Scale Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Overall Yield | 42% | 38% |
| Purity | 98% | 97% |
Solvent Recycling
Recycling DMF and DCM via distillation improves cost-efficiency by 22%.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Ether Formation
An alternative approach involves Mitsunobu coupling between 1-(6-methoxypyrimidin-4-yl)piperidin-4-ylmethanol and N-methylpyrazin-2-amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. However, this method yields only 54% product due to competing side reactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazine-piperidine-pyrimidine scaffold in this compound?
- Answer : The synthesis involves sequential coupling of pyrazine, piperidine, and pyrimidine moieties. Key steps include:
- N-alkylation : Reacting piperidin-4-ylmethanamine derivatives with activated pyrazine intermediates under basic conditions (e.g., cesium carbonate in DMF) to form the N-methyl linkage .
- Nucleophilic substitution : Introducing the 6-methoxypyrimidin-4-yl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
- Challenges : Regioselectivity in pyrazine functionalization and purification of intermediates due to polar byproducts. Use preparative HPLC or silica gel chromatography for isolation .
Q. How can researchers validate the compound’s structural integrity using spectroscopic and chromatographic methods?
- Answer :
- 1H/13C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and piperidine/pyrazine proton environments (e.g., piperidine CH2 at δ 1.5–2.5 ppm) .
- HRMS : Verify molecular weight (C21H28N6O2, exact mass 420.47 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What solubility and stability profiles should be considered for in vitro assays?
- Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤0.1%) .
- Stability : Store at –20°C under inert gas; monitor degradation via LC-MS over 48 hours at room temperature. Hydrolysis of methoxy groups is a key degradation pathway under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict target engagement and selectivity for this compound?
- Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or PI3K) based on pyrimidine’s hydrogen-bonding with ATP-binding pockets .
- MD simulations : Assess conformational stability of the piperidine-pyrazine linkage over 100-ns trajectories (AMBER/CHARMM force fields) .
- Selectivity screening : Compare binding scores against homologous targets (e.g., kinase family members) to identify off-target risks .
Q. What experimental approaches resolve contradictions in biological activity data across cell lines?
- Answer :
- Dose-response profiling : Test IC50 values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to account for variability in membrane permeability or efflux pump expression .
- Metabolite analysis : Use LC-MS to identify cell-specific metabolites (e.g., demethylated derivatives) that may alter activity .
- Pathway enrichment : Perform RNA-seq to correlate efficacy with expression of target-related genes (e.g., PI3K/AKT vs. MAPK pathways) .
Q. How does the compound’s stereochemistry influence its pharmacological properties?
- Answer :
- Chiral HPLC : Resolve enantiomers using a CHIRALPAK® AD-H column (heptane/ethanol gradient) .
- Pharmacokinetics : Compare AUC and half-life of enantiomers in rodent models. The (R)-enantiomer may show higher CNS penetration due to reduced P-gp binding .
- Activity assays : Test enantiomers in target-specific assays (e.g., kinase inhibition) to identify stereospecific effects .
Methodological Considerations
Q. What strategies mitigate side reactions during piperidine functionalization?
- Answer :
- Protecting groups : Use Boc or Fmoc to shield secondary amines during pyrimidine coupling .
- Low-temperature catalysis : Perform reactions at 0–5°C with CuI/1,10-phenanthroline to suppress N-oxide formation .
- Workup optimization : Quench reactions with aqueous NH4Cl to remove metal catalysts before extraction .
Q. How can researchers design SAR studies to optimize potency and reduce toxicity?
- Answer :
- Core modifications : Synthesize analogs with pyridine (vs. pyrazine) or morpholine (vs. piperidine) to assess scaffold flexibility .
- Substituent variation : Replace methoxy groups with halogens or methyl to study steric/electronic effects on target binding .
- In vivo toxicity : Screen analogs in zebrafish models for hepatotoxicity (AST/ALT levels) and cardiotoxicity (QT interval prolongation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
